molecular formula C13H14N2O2S B5910404 3,5-dimethyl-1-[(2-phenylvinyl)sulfonyl]-1H-pyrazole

3,5-dimethyl-1-[(2-phenylvinyl)sulfonyl]-1H-pyrazole

Cat. No. B5910404
M. Wt: 262.33 g/mol
InChI Key: XSAMPDYYLMBKCE-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-1-[(2-phenylvinyl)sulfonyl]-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPVSP or Pyrazole and is a derivative of the pyrazole family. DPVSP is a white crystalline powder that is soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate.

Mechanism of Action

The mechanism of action of DPVSP is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are responsible for the production of inflammatory mediators like prostaglandins and leukotrienes. By inhibiting the activity of these enzymes, DPVSP can reduce inflammation and provide relief from various inflammatory diseases.
Biochemical and Physiological Effects:
DPVSP has been found to have various biochemical and physiological effects. In vitro studies have shown that DPVSP can inhibit the activity of COX-2 and LOX enzymes, leading to a reduction in the production of inflammatory mediators. DPVSP has also been found to inhibit the proliferation of cancer cells and induce apoptosis, leading to the death of cancer cells. In vivo studies have shown that DPVSP can reduce inflammation and provide relief from various inflammatory diseases like rheumatoid arthritis, asthma, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

DPVSP has several advantages and limitations for lab experiments. One of the significant advantages of DPVSP is its high yield during synthesis, making it easy to obtain large quantities of the compound. DPVSP is also stable and can be stored for extended periods without degradation. However, DPVSP has some limitations, including its low solubility in water, which can limit its use in certain experiments. DPVSP can also be toxic at high concentrations, which can limit its use in vivo studies.

Future Directions

There are several future directions for the study of DPVSP. One of the significant future directions is the development of DPVSP as a potential drug candidate for the treatment of various inflammatory diseases and cancers. Further studies are needed to understand the mechanism of action of DPVSP fully and its potential side effects. DPVSP can also be modified to improve its solubility and reduce its toxicity, making it more suitable for use in various experiments. Additionally, DPVSP can be used as a starting point for the development of new compounds with improved properties and potential applications in various fields.
Conclusion:
In conclusion, DPVSP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPVSP can be synthesized using various methods, and it has been extensively studied for its potential anti-inflammatory and anti-cancer properties. DPVSP works by inhibiting the activity of certain enzymes like COX-2 and LOX, leading to a reduction in the production of inflammatory mediators. DPVSP has several advantages and limitations for lab experiments, and there are several future directions for its study and development.

Synthesis Methods

DPVSP can be synthesized using various methods, including the reaction of 3,5-dimethylpyrazole with phenyl vinyl sulfone in the presence of a base like potassium carbonate. Another method involves the reaction of 3,5-dimethylpyrazole with phenyl vinyl sulfone in the presence of a catalyst like palladium on carbon. The yield of DPVSP is usually high, and purification can be done using column chromatography.

Scientific Research Applications

DPVSP has been extensively studied in scientific research due to its potential applications in various fields. One of the significant applications of DPVSP is in the field of medicinal chemistry. DPVSP has been found to have anti-inflammatory properties and can be used as a potential drug candidate for the treatment of various inflammatory diseases like rheumatoid arthritis, asthma, and inflammatory bowel disease. DPVSP has also been studied for its potential anti-cancer properties and can be used as a potential drug candidate for the treatment of various cancers like breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

3,5-dimethyl-1-[(E)-2-phenylethenyl]sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-11-10-12(2)15(14-11)18(16,17)9-8-13-6-4-3-5-7-13/h3-10H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAMPDYYLMBKCE-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C=CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1S(=O)(=O)/C=C/C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3,5-dimethyl-1-(styrylsulfonyl)-1H-pyrazole

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